molecular formula C20H29N3O4S B4986229 N,N-diallyl-3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)benzamide

N,N-diallyl-3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)benzamide

カタログ番号 B4986229
分子量: 407.5 g/mol
InChIキー: GRXUQCHXGJBDEF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N-diallyl-3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)benzamide, also known as DAPTA, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. DAPTA is a synthetic compound that was first developed in the late 1990s by researchers at the University of California, San Francisco. Since then, numerous studies have been conducted to investigate the various properties and potential applications of DAPTA.

作用機序

N,N-diallyl-3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)benzamide works by binding to the CD4 receptor and blocking the binding of the HIV envelope glycoprotein. This prevents the virus from entering the target cells and replicating. N,N-diallyl-3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)benzamide has also been shown to inhibit the fusion of HIV-infected cells with uninfected cells, further reducing the spread of the virus.
Biochemical and Physiological Effects
N,N-diallyl-3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)benzamide has been shown to have minimal toxicity and is well-tolerated in animal models. It has also been shown to have a long half-life, making it a promising candidate for therapeutic use. In addition to its anti-HIV properties, N,N-diallyl-3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)benzamide has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of other diseases such as multiple sclerosis.

実験室実験の利点と制限

One of the main advantages of N,N-diallyl-3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)benzamide is its specificity for the CD4 receptor, which makes it a highly targeted therapeutic agent. However, one limitation of N,N-diallyl-3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)benzamide is its relatively low potency compared to other anti-HIV drugs. Additionally, N,N-diallyl-3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)benzamide has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.

将来の方向性

Despite its limitations, N,N-diallyl-3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)benzamide has shown great promise in the field of HIV/AIDS research. Future research should focus on optimizing the synthesis of N,N-diallyl-3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)benzamide to improve its potency and developing more effective delivery methods. Clinical trials should also be conducted to evaluate the safety and efficacy of N,N-diallyl-3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)benzamide in humans. In addition, N,N-diallyl-3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)benzamide may have potential applications in the treatment of other diseases, so further research should be conducted to investigate its therapeutic potential in other areas.

合成法

The synthesis of N,N-diallyl-3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)benzamide involves several steps, including the reaction of 4-hydroxybenzaldehyde with N,N-dimethylformamide dimethyl acetal to form the corresponding benzylidene acetal. This intermediate is then reacted with piperidine and sodium hydride to form the piperidine salt. The final step involves the reaction of the piperidine salt with allyl bromide to form N,N-diallyl-3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)benzamide.

科学的研究の応用

N,N-diallyl-3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)benzamide has been extensively studied for its potential therapeutic applications, particularly in the field of HIV/AIDS research. One of the most significant applications of N,N-diallyl-3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)benzamide is its ability to inhibit the entry of HIV into target cells. N,N-diallyl-3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)benzamide binds to the CD4 receptor on the surface of T-cells and prevents the binding of the HIV envelope glycoprotein, thereby blocking viral entry.

特性

IUPAC Name

3-[1-(dimethylsulfamoyl)piperidin-4-yl]oxy-N,N-bis(prop-2-enyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O4S/c1-5-12-22(13-6-2)20(24)17-8-7-9-19(16-17)27-18-10-14-23(15-11-18)28(25,26)21(3)4/h5-9,16,18H,1-2,10-15H2,3-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRXUQCHXGJBDEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)OC2=CC=CC(=C2)C(=O)N(CC=C)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diallyl-3-({1-[(dimethylamino)sulfonyl]piperidin-4-yl}oxy)benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。